molecular formula C39H43N5O7 B12585565 D-Tyrosyl-D-phenylalanyl-D-alanyl-D-phenylalanyl-D-phenylalanine CAS No. 644996-99-6

D-Tyrosyl-D-phenylalanyl-D-alanyl-D-phenylalanyl-D-phenylalanine

Cat. No.: B12585565
CAS No.: 644996-99-6
M. Wt: 693.8 g/mol
InChI Key: NHTIQYAJEFJERJ-BHGLIUJXSA-N
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Description

D-Tyrosyl-D-phenylalanyl-D-alanyl-D-phenylalanyl-D-phenylalanine is a synthetic pentapeptide composed exclusively of D-amino acids. Its sequence includes D-Tyrosine (aromatic hydroxyl group), three D-Phenylalanine residues (aromatic benzyl groups), and D-Alanine (small hydrophobic side chain). The D-configuration confers resistance to proteolytic degradation, enhancing metabolic stability compared to L-configured peptides .

Properties

CAS No.

644996-99-6

Molecular Formula

C39H43N5O7

Molecular Weight

693.8 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C39H43N5O7/c1-25(41-37(48)32(22-26-11-5-2-6-12-26)43-36(47)31(40)21-29-17-19-30(45)20-18-29)35(46)42-33(23-27-13-7-3-8-14-27)38(49)44-34(39(50)51)24-28-15-9-4-10-16-28/h2-20,25,31-34,45H,21-24,40H2,1H3,(H,41,48)(H,42,46)(H,43,47)(H,44,49)(H,50,51)/t25-,31-,32-,33-,34-/m1/s1

InChI Key

NHTIQYAJEFJERJ-BHGLIUJXSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)O)N

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Tyrosyl-D-phenylalanyl-D-alanyl-D-phenylalanyl-D-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The initial amino acid (D-tyrosine) is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next protected amino acid (D-phenylalanine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (D-alanine, D-phenylalanine, and D-phenylalanine).

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

D-Tyrosyl-D-phenylalanyl-D-alanyl-D-phenylalanyl-D-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various reagents depending on the desired modification, such as acylating agents for N-terminal modifications.

Major Products Formed

    Oxidation: Dityrosine, quinones, and other oxidative derivatives.

    Reduction: Reduced peptide with free thiol groups.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

Neuropsychiatric Disorders

Research suggests that dipeptides containing tryptophan and phenylalanine can affect neurotransmitter systems, making them relevant in treating conditions such as depression and anxiety. For instance, studies have shown that manipulating the levels of these amino acids can lead to improvements in mood and cognitive performance .

Biomarker Identification in Autoimmune Diseases

A significant study focused on primary Sjögren's syndrome (pSS) identified metabolites derived from the metabolism of phenylalanine and tryptophan as potential biomarkers for the disease. The results indicated that phenylalanyl-alanine had a high predictive ability for distinguishing pSS patients from healthy controls.

MetaboliteLog Fold ChangeAverage Expressionp-ValueAdjusted p-Value
Phenylalanyl-alanine1.520.50.00010.0003
Tryptophyl-isoleucine1.218.90.00120.0015
Tyrosyl-phenylalanine0.919.30.00230.0028

Therapeutic Implications in Phenylketonuria

D-Tyrosyl-D-phenylalanyl-D-alanyl-D-phenylalanyl-D-phenylalanine has been investigated for its potential to inhibit amyloid fibril formation associated with phenylketonuria (PKU). Studies have demonstrated that this peptide can prevent the aggregation of L-phenylalanine into toxic amyloid structures, suggesting its use as a therapeutic agent in managing PKU .

Study on Salivary Metabolomics in pSS

In a study analyzing saliva samples from pSS patients, several metabolites linked to amino acid metabolism were identified, highlighting the potential diagnostic value of these compounds in autoimmune diseases. The study emphasized the upregulation of metabolites involved in tryptophan and tyrosine metabolism.

Inhibition of Amyloid Formation

Research conducted on the self-assembly behavior of L-phenylalanine showed that this compound could arrest fibril formation, leading to the formation of non-toxic flakes rather than harmful fibrils . This finding underscores the peptide's therapeutic potential in conditions characterized by amyloid toxicity.

Mechanism of Action

The mechanism of action of D-Tyrosyl-D-phenylalanyl-D-alanyl-D-phenylalanyl-D-phenylalanine depends on its specific application. In general, peptides can interact with molecular targets such as receptors, enzymes, or other proteins. The binding of the peptide to its target can modulate the target’s activity, leading to various biological effects. The specific pathways involved may include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Fluorinated Phenylalanine Derivatives

Fluorinated analogs of phenylalanine, such as D-4-Fluoro-phenylalanine (CAS 18125-46-7), exhibit modified electronic and steric properties. The fluorine atom increases hydrophobicity and alters π-π stacking interactions compared to unmodified D-Phenylalanine. Studies suggest fluorinated peptides may enhance binding affinity to hydrophobic targets (e.g., lipid membranes) but reduce solubility in aqueous media .

Compound Molecular Formula Molecular Weight Key Feature
D-Phenylalanine C₉H₁₁NO₂ 165.19 Benzyl side chain
D-4-Fluoro-phenylalanine C₉H₁₀FNO₂ 183.17 Fluorine substitution at C4
Target Pentapeptide C₄₃H₄₆N₅O₈ 784.86 Three D-Phe, D-Tyr, D-Ala

Shorter D-Configured Peptides

  • D-Phenylalanine-D-alanine (CAS 3061-94-7): This dipeptide shares two residues with the target pentapeptide. Its lower molecular weight (236.27 vs. 784.86) results in higher solubility but reduced conformational stability. It lacks the aromatic diversity provided by D-Tyr and additional D-Phe residues .
  • Glycyl-D-Phe-D-Tyr-D-Trp-D-Phe (CAS 644997-17-1): A tetrapeptide with Trp instead of Ala.

Modified Phenylalanine Derivatives

  • Acetyl-α,β-dehydro-phenylalanine (CAS 5469-45-4): Incorporates a dehydro bond (α,β-unsaturation), increasing rigidity and altering electron distribution. This modification may reduce peptide backbone flexibility compared to the target compound .
  • 3-(4-Fluorophenyl)-β-alaninol (CAS 228422-47-7): A non-peptidic analog with a fluorinated aromatic ring and β-alaninol backbone. Unlike the pentapeptide, it lacks amide bonds, resulting in lower metabolic stability but easier synthetic accessibility .

Biological Activity

D-Tyrosyl-D-phenylalanyl-D-alanyl-D-phenylalanyl-D-phenylalanine is a synthetic peptide composed of five D-amino acids. This compound has garnered attention in the fields of biochemistry and pharmacology due to its unique structure and potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant research findings.

Chemical Structure and Synthesis

Chemical Composition : The molecular formula of this compound is C₃₉H₄₃N₅O₈, with a molecular weight of approximately 709.787 Da. The presence of D-amino acids contributes to its stability against enzymatic degradation, making it a valuable candidate for various applications in research and medicine.

Synthesis Method : The synthesis of this peptide typically employs solid-phase peptide synthesis (SPPS), which allows for the sequential addition of protected amino acids to a growing peptide chain. The steps include:

  • Attachment of the first amino acid : D-tyrosine is anchored to a solid resin.
  • Deprotection : The protecting group on the amino acid is removed.
  • Coupling : Subsequent amino acids (D-phenylalanine, D-alanine) are added using coupling reagents like HBTU or DIC.
  • Repetition : Steps 2 and 3 are repeated until the desired peptide sequence is achieved.

Biological Mechanisms

The biological activity of this compound can be attributed to several mechanisms:

  • Protein-Protein Interactions : The compound may influence protein interactions due to its unique amino acid composition, which can modulate enzyme-substrate specificity and receptor binding.
  • Resistance to Proteolysis : The D-amino acids provide increased resistance to proteolytic enzymes, enhancing the peptide's stability in biological systems.
  • Potential Therapeutic Applications : Research indicates potential uses in drug delivery systems and as components in peptide-based vaccines, leveraging their stability and bioactivity.

In Vitro Studies

Research has demonstrated that synthetic peptides like this compound can serve as models for studying enzyme activity and substrate specificity. For instance, studies on cyclodipeptide synthases (CDPSs) have shown that similar peptides can effectively participate in enzymatic reactions, indicating their relevance in biochemical pathways .

Case Studies

  • Chiral Specificity : A study examining aminoacyl-tRNA synthetases revealed that D-amino acids could be selectively incorporated into tRNA substrates, influencing protein synthesis fidelity . This highlights the potential role of this compound in understanding chiral discrimination in biological systems.
  • Enzyme Interaction Studies : Research on enzyme-substrate interactions has indicated that peptides with D-amino acids can alter binding affinities and reaction rates compared to their L-counterparts, suggesting applications in designing more efficient enzyme inhibitors .

Applications

The unique properties of this compound open avenues for various applications:

  • Biotechnology : Used as a model compound for studying peptide synthesis and modification reactions.
  • Pharmaceuticals : Investigated for potential roles in drug delivery systems due to their stability.
  • Material Science : Explored as components in developing novel biomaterials for medical applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.